![molecular formula C22H17NO2 B14210835 1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione CAS No. 830924-41-9](/img/structure/B14210835.png)
1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione typically involves multi-step organic reactions. One common method includes the Claisen–Schmidt condensation reaction, where 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole reacts with various aromatic aldehydes under ultrasound-assisted or solvent-free conditions . The reaction is carried out using 1,4-dioxane as a solvent and potassium hydroxide as a base at room temperature, yielding the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and environmental considerations. Solvent-free methods are particularly advantageous in industrial settings as they reduce the use of hazardous solvents and lower production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide and manganese(III) acetate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, manganese(III) acetate.
Reduction: Sodium borohydride.
Substitution: Iodine, aluminum chloride, ultrasonic irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as therapeutic agents against triple-negative breast cancer by promoting reactive oxygen species (ROS) stress-mediated apoptosis.
Materials Science: Indole derivatives are used in the development of organic electronics and photopolymerization materials.
Biological Research: The compound’s ability to induce apoptosis in cancer cells makes it a valuable tool for studying cell death mechanisms and cancer biology.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione involves the induction of apoptosis through the accumulation of reactive oxygen species (ROS). This leads to the activation of the intrinsic apoptosis pathway, involving caspase 9 and the Bax/Bcl-2 pathway . The compound targets cancer cells, promoting cell death and reducing cell viability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indane-1,3-dione: A versatile building block used in biosensing, bioactivity, and bioimaging.
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3,3-Diindolylmethane: Another indole derivative with potential anticancer activity.
Uniqueness
1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione stands out due to its specific structural features that enable it to effectively induce apoptosis in cancer cells. Its ability to promote ROS-mediated apoptosis through the intrinsic pathway makes it a unique and promising compound for therapeutic applications.
Eigenschaften
CAS-Nummer |
830924-41-9 |
|---|---|
Molekularformel |
C22H17NO2 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
1,3-dimethyl-2-(2-phenylethenyl)benzo[f]indole-4,9-dione |
InChI |
InChI=1S/C22H17NO2/c1-14-18(13-12-15-8-4-3-5-9-15)23(2)20-19(14)21(24)16-10-6-7-11-17(16)22(20)25/h3-13H,1-2H3 |
InChI-Schlüssel |
PHXRXALXELIMRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C2=C1C(=O)C3=CC=CC=C3C2=O)C)C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


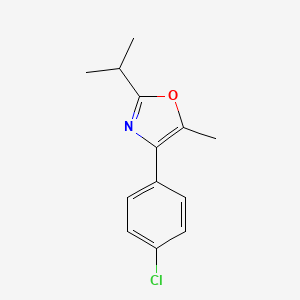
![1,2-Ethanediamine, N-cyclooctyl-N'-[1-(1-naphthalenyl)ethyl]-](/img/structure/B14210760.png)
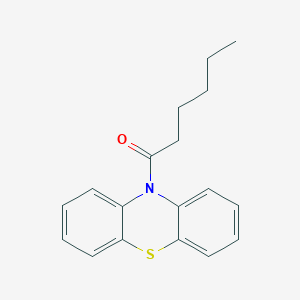
![Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate](/img/structure/B14210777.png)
![1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14210784.png)
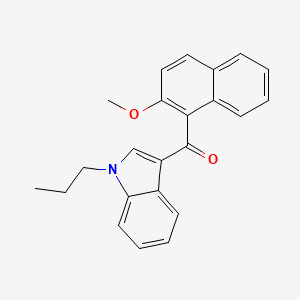
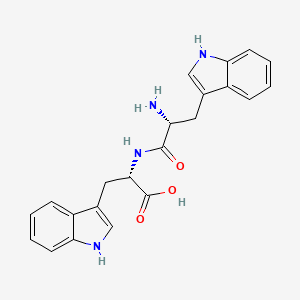
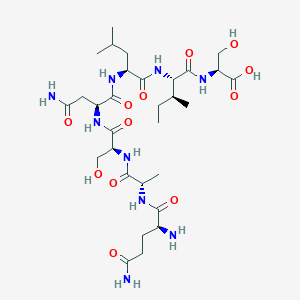
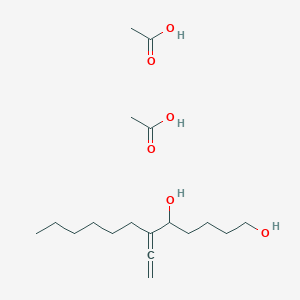
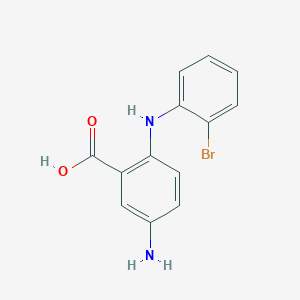
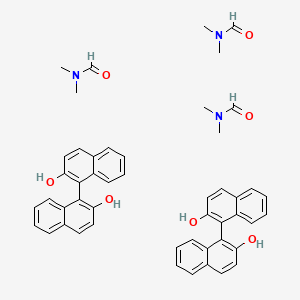
![Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]-](/img/structure/B14210833.png)
![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
